N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-8-6-10-19(14-16)22-25-26-23(28(22)27-12-4-5-13-27)30-15-21(29)24-20-11-7-9-17(2)18(20)3/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAXHKWDZQWKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Synthesis of the Compound
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. The general synthetic pathway can be summarized as follows:
- Formation of the Triazole Ring : The initial step often involves the reaction of 3-methylphenyl isocyanate with a suitable hydrazine derivative to form the triazole structure.
- Introduction of Sulfanyl Group : A sulfanyl group is introduced through a nucleophilic substitution reaction.
- Final Acetylation : The final compound is obtained by acetylating the amine group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various triazole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial and antifungal activities. For example:
- In Vitro Studies : Compounds structurally related to this compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL in various assays .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated significant inhibition of DHFR, an essential enzyme for DNA synthesis in bacteria. Molecular docking studies suggest strong binding interactions with the enzyme's active site .
Cytotoxicity and Apoptosis Induction
Research indicates that certain derivatives can induce apoptosis in cancer cell lines:
- Case Study : A derivative with structural similarities exhibited IC50 values less than 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potential cytotoxic effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : High binding affinity to target enzymes like DHFR and enoyl-acyl carrier protein reductase suggests a competitive inhibition mechanism.
- Cell Cycle Arrest : Induction of apoptosis may occur through cell cycle arrest at the G0/G1 phase, leading to increased rates of cell death in malignant cells.
Biological Activity Summary
Enzyme Inhibition Data
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole ring is particularly significant, as compounds with this structure often demonstrate anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
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Antifungal Properties :
- The compound's structural similarity to known antifungal agents indicates potential efficacy against fungal infections. Further biological activity studies are necessary to evaluate its effectiveness against specific fungal strains.
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Enzyme Inhibition :
- Investigations into the compound's ability to inhibit specific enzymes could reveal therapeutic potentials in treating diseases such as diabetes and hypertension. For example, targeting enzymes involved in metabolic pathways may provide new avenues for drug development.
Material Science Applications
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Electronic Properties :
- The conjugated systems present in the compound allow for exploration of its electronic properties, making it a candidate for applications in organic electronics and photonics. Research into its conductivity and optical characteristics could pave the way for innovative materials in electronic devices.
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Polymer Chemistry :
- The compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities tailored for particular applications.
Case Studies and Research Findings
Recent studies have explored various aspects of N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines; further studies needed for validation. |
| Antifungal Screening | Initial tests show promise against Candida species; ongoing research to determine efficacy. |
| Structure-Activity Relationship | Identified key structural features that enhance biological activity; optimization strategies proposed. |
| Electronic Properties | Exhibited interesting conductivity patterns; potential applications in organic semiconductors discussed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
